N3-L-Orn(Fmoc)-OH
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Overview
Description
N3-L-Orn(Fmoc)-OH is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of an N3 group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-L-Orn(Fmoc)-OH typically involves the protection of the amino group of ornithine with the Fmoc group. This can be achieved through the reaction of ornithine with Fmoc chloride in the presence of a base such as triethylamine. The N3 group can be introduced through a nucleophilic substitution reaction using sodium azide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N3-L-Orn(Fmoc)-OH can undergo various chemical reactions, including:
Oxidation: The N3 group can be oxidized to form nitro derivatives.
Reduction: The N3 group can be reduced to form amines.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Bases like piperidine or morpholine are commonly used to remove the Fmoc group.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Free amino group of ornithine.
Scientific Research Applications
N3-L-Orn(Fmoc)-OH has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The mechanism of action of N3-L-Orn(Fmoc)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The N3 group can participate in various chemical reactions, contributing to the versatility of the compound.
Comparison with Similar Compounds
Similar Compounds
N3-L-Lys(Fmoc)-OH: Similar structure but with lysine instead of ornithine.
N3-L-Arg(Fmoc)-OH: Contains arginine instead of ornithine.
N3-L-Asp(Fmoc)-OH: Contains aspartic acid instead of ornithine.
Uniqueness
N3-L-Orn(Fmoc)-OH is unique due to the presence of the ornithine backbone, which imparts specific chemical properties and reactivity. Its combination of the N3 group and Fmoc protection makes it particularly useful in peptide synthesis.
Properties
IUPAC Name |
(2S)-2-azido-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c21-24-23-18(19(25)26)10-5-11-22-20(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,25,26)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVOUGLKGXMFRG-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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